An In-depth Technical Guide to 4-bromo-N-phenacylbenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-bromo-N-phenacylbenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 4-bromo-N-phenacylbenzamide, a molecule with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this document will leverage established principles of organic chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and exploration of its biological and material properties.
Introduction: The Chemical Landscape of N-Acylamides
N-acylamides are a cornerstone of modern organic and medicinal chemistry, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The amide bond provides a stable, planar linkage that can participate in hydrogen bonding, a critical interaction in biological systems. The introduction of a phenacyl group (a phenyl group attached to a carbonylmethyl moiety) to the nitrogen of a benzamide introduces a flexible ketone-containing side chain, opening avenues for diverse chemical modifications and biological interactions.
The 4-bromo-N-phenacylbenzamide structure brings together three key functionalities:
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A 4-bromophenyl ring: The bromine atom, a halogen, can influence the molecule's lipophilicity, metabolic stability, and can serve as a handle for further synthetic transformations through cross-coupling reactions.
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An amide linkage: This provides structural rigidity and hydrogen bonding capabilities.
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A phenacyl group: The terminal phenyl ring and the ketone functionality offer sites for further derivatization and potential interactions with biological targets.
This guide will delineate a proposed synthetic pathway, predict the key physicochemical and spectroscopic properties, and explore the potential applications of 4-bromo-N-phenacylbenzamide based on the known activities of structurally similar compounds.
Molecular Structure and Chemical Identity
The chemical structure of 4-bromo-N-phenacylbenzamide is characterized by a central amide nitrogen atom bonded to a 4-bromobenzoyl group and a phenacyl group.
Systematic Name (IUPAC): 4-bromo-N-(2-oxo-2-phenylethyl)benzamide
Synonyms: 4-bromo-N-phenacylbenzamide
CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for novel or less-studied research chemicals.
Molecular Formula: C₁₅H₁₂BrNO₂
Molecular Weight: 318.17 g/mol
Chemical structure of 4-bromo-N-phenacylbenzamide.
Proposed Synthesis and Mechanistic Insights
The synthesis of 4-bromo-N-phenacylbenzamide can be approached through several established methods for amide bond formation. The most direct and likely successful route involves the nucleophilic substitution of a reactive 4-bromobenzoyl derivative with 2-aminoacetophenone (phenacylamine).
Retrosynthetic Analysis
A retrosynthetic analysis points to two primary disconnection approaches:
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Amide bond disconnection: This is the most logical approach, disconnecting the amide bond to yield 4-bromobenzoyl chloride and 2-aminoacetophenone.
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N-alkylation: An alternative, though less common, approach would involve the N-alkylation of 4-bromobenzamide with a phenacyl halide.
The first approach is generally preferred due to the higher reactivity of the acyl chloride and the commercial availability of the starting materials.
Retrosynthetic analysis of 4-bromo-N-phenacylbenzamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes the synthesis of 4-bromo-N-phenacylbenzamide from 4-bromobenzoyl chloride and 2-aminoacetophenone hydrochloride.
Materials:
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4-bromobenzoyl chloride
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2-aminoacetophenone hydrochloride
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Preparation of the Amine: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 equivalent) in dichloromethane.
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Base Addition: Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) dropwise with stirring. Stir the mixture for 15-20 minutes to liberate the free amine.
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Acylation: To the stirred suspension, add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in dichloromethane dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Causality behind Experimental Choices:
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Use of a base: Triethylamine is used to neutralize the HCl salt of the starting amine and the HCl generated during the acylation reaction, driving the reaction to completion.
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Dropwise addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
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Aqueous work-up: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.
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Chromatographic purification: This is a standard and effective method for isolating the desired product from any remaining impurities.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data is scarce, the physicochemical and spectroscopic properties of 4-bromo-N-phenacylbenzamide can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Appearance | White to off-white solid | Typical for crystalline organic amides. |
| Melting Point | 150-180 °C | Based on the melting points of similar benzamides and the presence of a relatively large, rigid structure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water. | The amide and ketone functionalities provide polarity, while the aromatic rings contribute to solubility in organic solvents. |
| LogP | 3.0 - 4.0 | The presence of the bromo and two phenyl groups increases lipophilicity. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-bromo-N-phenacylbenzamide.
¹H NMR (400 MHz, CDCl₃):
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δ 7.8-8.0 ppm (d, 2H): Protons on the 4-bromophenyl ring ortho to the carbonyl group.
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δ 7.6-7.7 ppm (d, 2H): Protons on the 4-bromophenyl ring meta to the carbonyl group.
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δ 7.9-8.1 ppm (d, 2H): Protons on the phenacyl phenyl ring ortho to the carbonyl group.
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δ 7.4-7.6 ppm (m, 3H): Protons on the phenacyl phenyl ring meta and para to the carbonyl group.
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δ 7.0-7.2 ppm (t, 1H, broad): Amide N-H proton.
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δ 4.8-5.0 ppm (d, 2H): Methylene (-CH₂-) protons adjacent to the amide nitrogen and the ketone.
¹³C NMR (100 MHz, CDCl₃):
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δ ~195 ppm: Ketone carbonyl carbon of the phenacyl group.
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δ ~166 ppm: Amide carbonyl carbon.
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δ ~125-140 ppm: Aromatic carbons. The carbon bearing the bromine will be at a characteristic chemical shift.
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δ ~45 ppm: Methylene (-CH₂-) carbon.
Infrared (IR) Spectroscopy (ATR):
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~3300 cm⁻¹: N-H stretching vibration (amide).
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~1680 cm⁻¹: C=O stretching vibration (ketone).
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~1650 cm⁻¹: C=O stretching vibration (amide I band).
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~1580-1600 cm⁻¹: Aromatic C=C stretching vibrations.
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~1530 cm⁻¹: N-H bending vibration (amide II band).
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~1000-1100 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (ESI+):
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[M+H]⁺: m/z ~318/320 (characteristic isotopic pattern for bromine).
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[M+Na]⁺: m/z ~340/342 (characteristic isotopic pattern for bromine).
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Fragmentation: Expect cleavage at the amide bond and adjacent to the ketone.
Potential Applications and Fields of Research
The structural motifs within 4-bromo-N-phenacylbenzamide suggest a range of potential applications, primarily in the fields of medicinal chemistry and drug development.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted benzamides and chalcone-like structures.[1][2] The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration. The phenacyl moiety introduces a reactive ketone that could interact with biological nucleophiles within microbial cells.
Proposed Mechanism of Action: While the exact mechanism would require experimental validation, potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.
Anticancer and Cytotoxic Activity
Benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The planar aromatic rings of 4-bromo-N-phenacylbenzamide could potentially intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation.
Enzyme Inhibition
The ketone functionality and the overall shape of the molecule make it a candidate for screening as an inhibitor of various enzymes. For instance, some chalcone derivatives have been shown to inhibit enzymes like lipoxygenase and acetylcholinesterase.[3]
Experimental Workflows and Validation
To validate the proposed synthesis and characterize the properties of 4-bromo-N-phenacylbenzamide, a systematic experimental workflow is essential.
Experimental workflow for the synthesis, characterization, and biological evaluation of 4-bromo-N-phenacylbenzamide.
Self-Validating System:
Each step in the characterization process serves to validate the successful synthesis of the target compound.
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NMR spectroscopy confirms the connectivity of the atoms and the presence of the different functional groups in the correct chemical environment.
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IR spectroscopy provides evidence for the presence of the key functional groups (amide N-H, amide C=O, ketone C=O).
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Mass spectrometry confirms the molecular weight and elemental composition (including the presence of bromine through its isotopic pattern).
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A sharp melting point is indicative of the purity of the synthesized compound.
Conclusion and Future Directions
4-bromo-N-phenacylbenzamide represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds.
Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization to confirm the predicted properties. Subsequent biological screening against a panel of microbial strains and cancer cell lines would be a logical next step to explore its therapeutic potential. Furthermore, the versatile chemical handles within the molecule offer numerous opportunities for the creation of a library of derivatives with potentially enhanced and diversified biological activities.
References
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020;25(8):1836. Available from: [Link]
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The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules. 2021;26(18):5463. Available from: [Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. 2021;12:664439. Available from: [Link]
